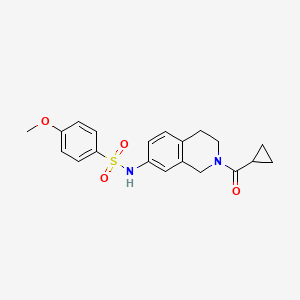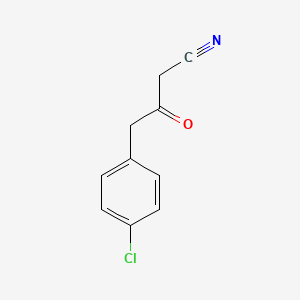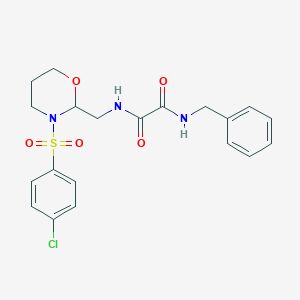
N-(2-(环丙酰基)-1,2,3,4-四氢异喹啉-7-基)-4-甲氧基苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is related to a class of chemicals that have been studied for their potential in inhibiting human carbonic anhydrases and showing selectivity toward therapeutically relevant isozymes. Such inhibitors are of interest for their potential applications in medical and pharmaceutical research, particularly in designing selective inhibitors for various isoforms of carbonic anhydrase associated with diseases like cancer and neuronal disorders (Mader et al., 2011).
Synthesis Analysis
Several strategies have been explored for synthesizing related compounds, including the use of reductive amination, palladium-catalyzed ethoxyvinylation, and reductive N-alkylation sequences. These methods offer a broad range of substituents and high functional group tolerance, demonstrating the flexibility and adaptability of synthetic approaches in creating complex molecules (Bracher, Glas, & Wirawan, 2021).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through crystallographic analysis, revealing the key interactions between these molecules and their target enzymes. Such analyses provide valuable insights into the binding modes and the structural basis for the activity of these compounds (Lu et al., 2021).
Chemical Reactions and Properties
Compounds within this class participate in a variety of chemical reactions, including annulation and cyclopropanation, to create complex molecular architectures. These reactions are characterized by high efficiency, excellent functional group tolerance, and the ability to introduce significant structural diversity (Wang et al., 2020).
Physical Properties Analysis
The physical properties of related compounds, such as solubility, melting points, and crystal structures, are crucial for understanding their behavior in biological systems. Studies on the crystal structure of similar compounds have revealed detailed information on their molecular geometry, which is essential for predicting their interactions with biological targets (Akkurt et al., 2008).
Chemical Properties Analysis
The chemical properties, including reactivity with various functional groups and stability under different conditions, are fundamental for the application of these compounds in drug design and synthesis. The versatility in their chemical reactivity allows for the synthesis of a wide array of derivatives with potential biological activity (Szakonyi & Fülöp, 2002).
科学研究应用
分子结构和合成
研究相关化合物的分子结构和合成途径一直是研究的重点,以了解它们的性质和潜在应用。例如,对喹唑啉衍生物的合成和表征已经探索了结构-活性关系,表明苯磺酰胺衍生物上特定取代基的重要性,以实现所需的生物活性(Mujeeb Ur Rahman et al., 2014)。这些研究对于设计具有优化性能的化合物以用于各种科学应用至关重要。
催化应用
含有苯磺酰胺基团的化合物已被研究其催化应用。通过使用相关苯磺酰胺化合物作为高效氰化试剂,开发了一种用于螯合辅助C-H键的氰化方法,展示了这些化合物在促进苯腈衍生物通过催化过程合成中的潜力(Manthena Chaitanya et al., 2013)。
光诱导电子转移
对具有类似结构基元的化合物的光诱导电子转移机制的研究,如“N-(2-(环丙烷羰基)-1,2,3,4-四氢异喹啉-7-基)-4-甲氧基苯磺酰胺”,揭示了退化重排过程的见解。这些研究有助于更好地理解光化学反应,并可能导致在光动力疗法和光响应材料的应用中({ _a_2_ })。
荧光探针
与荧光团相关的类似物的合成和初步光谱研究展示了这些化合物在开发用于金属离子的荧光探针方面的潜力。这些化合物在与Zn(II)相互作用时显示出巴托克移,表明它们在检测和定量各种环境中的金属离子中的实用性(M. Kimber et al., 2003)。
抗菌和抗癌性能
对苯磺酰胺衍生物的抗菌和抗癌性能的研究显示出对各种病原体和癌细胞系的显著活性。这些研究突出了具有苯磺酰胺基团的化合物的治疗潜力,为新型抗菌和抗癌药物的开发奠定了基础(S. Vanparia et al., 2010)。
安全和危害
未来方向
属性
IUPAC Name |
N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-26-18-6-8-19(9-7-18)27(24,25)21-17-5-4-14-10-11-22(13-16(14)12-17)20(23)15-2-3-15/h4-9,12,15,21H,2-3,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZIPZXUKXWVEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4CC4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[[5-(4-Methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]methyl]benzenesulfonyl fluoride](/img/structure/B2493441.png)
![2-[(2-chlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde](/img/structure/B2493442.png)
![N-(3-chloro-2-methylphenyl)-2-{14-oxo-9-thia-11,13,15,16-tetraazatetracyclo[8.7.0.0^{2,8}.0^{13,17}]heptadeca-1(10),2(8),11,16-tetraen-15-yl}acetamide](/img/structure/B2493443.png)


![3-[(2,4-dichlorophenyl)methyl]-1,6,7-trimethyl-8-[2-(morpholin-4-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2493450.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2493453.png)


![1-[(3-fluorophenyl)acetyl]-4-{[1-(2-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine](/img/structure/B2493459.png)
